1-ヒドロキシプロパン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

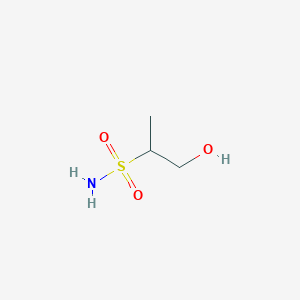

1-Hydroxypropane-2-sulfonamide is a compound with the molecular formula C3H9NO3S and a molecular weight of 139.17 .

Synthesis Analysis

Sulfonamides can be synthesized through various methods. One common method involves the use of sulfonic acids or its sodium salts under microwave irradiation . Another approach involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . The resulting sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis

The molecular structure of 1-Hydroxypropane-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides, such as 1-Hydroxypropane-2-sulfonamide, can participate in various chemical reactions. For instance, they can react with amines to form sulfonamides .Physical and Chemical Properties Analysis

1-Hydroxypropane-2-sulfonamide has a predicted boiling point of 316.7±44.0 °C and a predicted density of 1.382±0.06 g/cm3 .科学的研究の応用

医薬品開発と医薬品化学

1-ヒドロキシプロパン-2-スルホンアミドは、医薬品候補の前駆体として注目を集めています。研究者たちは、スルホキシミンとスルホンイミダミドの医薬品開発におけるその可能性を探求してきました。この化合物の四面体硫黄中心は、さまざまな置換基を持つため、多様な点で修飾することができます。 さらに、その立体異性体硫黄中心は、不斉合成のためのキラルテンプレートとして機能します .

高分子合成

高分子化学において、1-ヒドロキシプロパン-2-スルホンアミドは独特の役割を果たします。高温に弱点はありますが、そのような条件下での分解は、特定の高分子へのアクセスのための新しい経路につながっています。 例えば、ポリ(オキソチアゼン)ポリマーとチオニルホスファゼンモノマーおよびポリマーの合成に使用されてきました .

アルキル転移試薬

酸に弱いため、1-ヒドロキシプロパン-2-スルホンアミドはアルキル転移試薬として機能します。酸性条件下では、酸、アルコール、フェノールにアルキル基を容易に転移させます。 研究者たちは、さまざまな用途のためにこの特性を活用してきました .

不斉合成におけるキラルテンプレート

スルホンイミデート(HPSを含む)のキラル硫黄中心により、それらは実行可能なキラルテンプレートとして機能します。 研究者たちは、不斉合成においてこの特徴を利用して、エナンチオマー的に富んだ化合物の作成を可能にしています .

環状スルホンイミデート

スルホンイミデートの環状変異は、R₁とR₃がキラルアミノアルコール由来の短い炭素鎖で結合している場合に生じます。 これらの環状スルホンイミデートは、さまざまな化学変換に用途があります .

炭酸脱水酵素阻害

HPSについては文献で明示的に言及されていませんが、スルホンアミド(関連するクラス)は治療用途で不可欠です。 それらは強力な炭酸脱水酵素阻害剤として機能し、さまざまな生物学的プロセスで関連しています .

作用機序

Target of Action

1-Hydroxypropane-2-sulfonamide, a member of the sulfonamide family, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for bacterial growth .

Mode of Action

1-Hydroxypropane-2-sulfonamide interacts with its targets by acting as a competitive inhibitor . It binds to the active sites of the enzymes, preventing the normal substrates from interacting with these enzymes. This interaction leads to a decrease in the activity of the enzymes, thereby inhibiting processes such as folic acid synthesis .

Biochemical Pathways

The action of 1-Hydroxypropane-2-sulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability . They are absorbed well in the gastrointestinal tract and widely distributed in the body . The metabolism and excretion patterns of 1-Hydroxypropane-2-sulfonamide are currently unknown and warrant further investigation.

Result of Action

The molecular and cellular effects of 1-Hydroxypropane-2-sulfonamide’s action primarily involve the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing essential components needed for DNA replication and protein synthesis . This leads to the cessation of bacterial growth and replication, effectively controlling bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hydroxypropane-2-sulfonamide. For instance, the presence of other contaminants in the environment can affect the degradation and bioavailability of this compound . Additionally, the pH and temperature of the environment can impact the stability and activity of 1-Hydroxypropane-2-sulfonamide

生化学分析

Biochemical Properties

1-Hydroxypropane-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow 1-Hydroxypropane-2-sulfonamide to play a role in various biochemical reactions.

Cellular Effects

Sulfonamides, including 1-Hydroxypropane-2-sulfonamide, are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 1-Hydroxypropane-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxypropane-2-sulfonamide can change over time. For instance, it has been observed that certain sulfonamides showed higher effect on S. aureus MRSA isolates than oxacillin antibiotic .

Dosage Effects in Animal Models

In animal models, the effects of 1-Hydroxypropane-2-sulfonamide can vary with different dosages . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

1-Hydroxypropane-2-sulfonamide is involved in metabolic pathways that include interactions with enzymes or cofactors . It undergoes phase I and phase II metabolic reactions, which convert a parent drug to more polar (water soluble) active or inactive metabolites .

Transport and Distribution

The transport and distribution of 1-Hydroxypropane-2-sulfonamide within cells and tissues can be influenced by various factors. For instance, sulfonamides are known to be transported and distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Subcellular Localization

It is known that the localization of closely related Hsp70 inhibitors can vary dramatically, with some residing predominantly in the mitochondria and others in the ER .

特性

IUPAC Name |

1-hydroxypropane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVBTOYEOSZCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493291-66-9 |

Source

|

| Record name | 1-hydroxypropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)

![4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2562213.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2562219.png)

![4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol](/img/structure/B2562220.png)

![3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2562233.png)